![molecular formula C16H21NO4 B4894934 diethyl {[(3,4-dimethylphenyl)amino]methylene}malonate](/img/structure/B4894934.png)
diethyl {[(3,4-dimethylphenyl)amino]methylene}malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl {[(3,4-dimethylphenyl)amino]methylene}malonate, commonly known as DAPM, is a chemical compound that belongs to the class of malonate derivatives. It is widely used in scientific research due to its unique properties and potential applications. DAPM has gained significant attention in recent years due to its pharmacological activities and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of DAPM is not fully understood. However, it has been proposed that DAPM inhibits the activity of various enzymes such as nitric oxide synthase and cyclooxygenase, which are involved in the production of inflammatory mediators. DAPM has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
DAPM has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as nitric oxide and prostaglandins. DAPM has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, DAPM has been shown to have a neuroprotective effect by inhibiting the production of reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
DAPM has several advantages for lab experiments. It is readily available and can be synthesized easily. It is also relatively stable and can be stored for long periods of time. However, DAPM has some limitations as well. It is not very water-soluble, which can limit its use in some experiments. Additionally, DAPM has not been extensively studied in vivo, which limits its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the study of DAPM. One potential direction is to further investigate its potential therapeutic applications, especially in the field of cancer therapy. Another direction is to study its potential as a fluorescent probe for sensing various analytes. Additionally, further studies are needed to determine the optimal dosage and administration route of DAPM for therapeutic applications.
Synthesemethoden
DAPM can be synthesized by reacting diethyl malonate with 3,4-dimethylaniline in the presence of a base catalyst. The reaction yields the desired product, which can be purified by recrystallization. The purity of the product can be confirmed by using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
DAPM has been extensively used in scientific research due to its unique properties and potential applications. It has been studied for its pharmacological activities such as anti-inflammatory, analgesic, and antitumor effects. DAPM has been shown to inhibit the production of nitric oxide, which is a key mediator of inflammation. It has also been shown to inhibit the growth of various cancer cell lines, making it a potential candidate for cancer therapy. Additionally, DAPM has been studied for its potential use as a fluorescent probe for sensing various analytes.
Eigenschaften
IUPAC Name |
diethyl 2-[(3,4-dimethylanilino)methylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-5-20-15(18)14(16(19)21-6-2)10-17-13-8-7-11(3)12(4)9-13/h7-10,17H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLNYEYOIPYKHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC(=C(C=C1)C)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

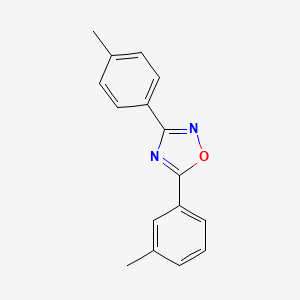
![2-(4-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B4894858.png)
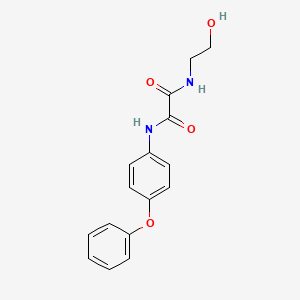
![N-(2-chlorophenyl)-3-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4894861.png)
![3-chloro-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4894862.png)
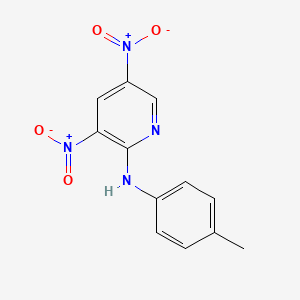

![2-[2-(acetylamino)phenyl]-N-(3-fluorophenyl)-2-oxoacetamide](/img/structure/B4894904.png)
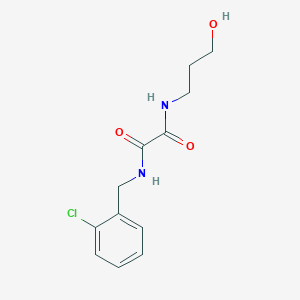
![1-[5-(2,5-dimethylphenoxy)pentyl]piperidine](/img/structure/B4894920.png)
![1-[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B4894921.png)

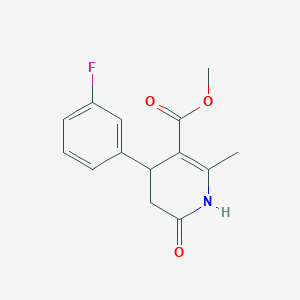
![4-fluoro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4894939.png)